b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile, trifluoroacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrrolo[2,3-d]pyrimidine moiety, and a pyrazole ring. Its trifluoroacetate salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
The synthesis of b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group is synthesized through a series of reactions involving cyclopentanone and appropriate reagents.
Construction of the Pyrrolo[2,3-d]pyrimidine Moiety: This step involves the reaction of 4-aminopyrrolo[2,3-d]pyrimidine with suitable carboxylic acids or their derivatives.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine derivatives with appropriate diketones or their equivalents.
Coupling Reactions: The final step involves coupling the cyclopentyl group, pyrrolo[2,3-d]pyrimidine moiety, and pyrazole ring under specific conditions to form the desired compound
Chemical Reactions Analysis
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions, leading to the formation of substituted derivatives
Scientific Research Applications
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinases and have similar biological activities.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a selective inhibitor of JAK1 and has applications in treating inflammatory disorders.
Ruxolitinib-amide: This compound is a selective inhibitor of Janus kinases and is used in the treatment of myeloproliferative disorders .
Properties
CAS No. |
941678-50-8 |
---|---|
Molecular Formula |
C19H19F3N6O2 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N6.C2HF3O2/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;3-2(4,5)1(6)7/h6,8-12,15H,1-5H2,(H,19,20,21);(H,6,7)/t15-;/m1./s1 |
InChI Key |
YCYDUYFWWXXNRP-XFULWGLBSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.